molecular formula C6H2BrClF2 B183245 1-Bromo-4-chloro-2,5-difluorobenzene CAS No. 172921-33-4

1-Bromo-4-chloro-2,5-difluorobenzene

Cat. No. B183245
M. Wt: 227.43 g/mol
InChI Key: QVXGDUWCYGGRHC-UHFFFAOYSA-N
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Description

1-Bromo-4-chloro-2,5-difluorobenzene is a polyhalo substituted benzene . It’s used for R&D purposes and not for medicinal, household, or other uses .


Synthesis Analysis

1-Bromo-4-chloro-2,5-difluorobenzene can be synthesized from 1,4-Difluorobenzene . It undergoes Suzuki coupling with 2-cyanoarylboronic esters to form the corresponding biphenyls . These biphenyls are the precursors for synthesizing 6-substituted phenanthridines .


Molecular Structure Analysis

The molecular weight of 1-Bromo-4-chloro-2,5-difluorobenzene is 227.44 . The linear formula is BrC6H3F2 .


Chemical Reactions Analysis

1-Bromo-4-chloro-2,5-difluorobenzene undergoes lithiation exclusively at the position having two adjacent halogen substituents .


Physical And Chemical Properties Analysis

1-Bromo-4-chloro-2,5-difluorobenzene has a boiling point of 91-92 °C/20 mmHg . It has a density of 1.678 g/mL at 25 °C . The refractive index n20/D is 1.556 .

Scientific Research Applications

Application 1: Synthesis of Difluorohalobenzenes

  • Summary of the Application: 1-Bromo-4-chloro-2,5-difluorobenzene is used in the synthesis of 2,3-difluorohalobenzenes .
  • Methods of Application: The gas-phase copyrolysis of tetrafluoroethylene and buta-1,3-diene in a flow tube reactor at 490–510 °C gives 3,3,4,4-tetrafluorocyclohex-1-ene, which is selectively converted to 1-bromo- or 1-chloro-2,3-difluorobenzene via intermediate steps of halogenation and dehydrohalogenation .
  • Results or Outcomes: This method provides a regioselective synthesis of 2,3-difluorohalobenzenes .

Application 2: Synthesis of α-Bromo-acetophenone Derivatives

  • Summary of the Application: 1-Bromo-4-chloro-2,5-difluorobenzene can be used in the α-bromination reaction of acetophenone derivatives .
  • Methods of Application: The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent, with a focus on exploring the effects of reaction time, reaction temperature, and dosage of the brominating agent .
  • Results or Outcomes: The results demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .

Application 3: Preparation of Benzonorbornadienes

  • Summary of the Application: 1-Chloro-2,4-difluorobenzene, a compound similar to 1-Bromo-4-chloro-2,5-difluorobenzene, has been used in the preparation of a series of benzonorbornadienes .
  • Results or Outcomes: The outcome is the successful synthesis of a series of benzonorbornadienes .

Application 4: Synthesis of Chiral Azole Antifungal Agents

  • Summary of the Application: 1-Bromo-2,4-difluorobenzene has been used in the enantiomeric preparation of the key intermediate of chiral azole antifungal agents by a chemoenzymatic process .
  • Results or Outcomes: The outcome is the successful synthesis of the key intermediate of chiral azole antifungal agents .

Application 5: Preparation of Difluoroarenes

  • Summary of the Application: 1-Chloro-2,4-difluorobenzene, a compound similar to 1-Bromo-4-chloro-2,5-difluorobenzene, has been used in the preparation of difluoroarenes .
  • Results or Outcomes: The outcome is the successful synthesis of difluoroarenes .

Application 6: Preparation of (2 S)-1-(2,4-difluorophenyl)-2-(1,1-dimethyl-1-sila-ethoxy)-propan-1-one

  • Summary of the Application: 1-Bromo-2,4-difluorobenzene has been used in the preparation of (2 S)-1-(2,4-difluorophenyl)-2-(1,1-dimethyl-1-sila-ethoxy)-propan-1-one .
  • Results or Outcomes: The outcome is the successful synthesis of (2 S)-1-(2,4-difluorophenyl)-2-(1,1-dimethyl-1-sila-ethoxy)-propan-1-one .

Safety And Hazards

1-Bromo-4-chloro-2,5-difluorobenzene is combustible . The flash point is 92.2 °C . It’s recommended to avoid breathing mist, gas, or vapors and avoid contact with skin and eyes . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended .

properties

IUPAC Name

1-bromo-4-chloro-2,5-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClF2/c7-3-1-6(10)4(8)2-5(3)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVXGDUWCYGGRHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70632059
Record name 1-Bromo-4-chloro-2,5-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70632059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-chloro-2,5-difluorobenzene

CAS RN

172921-33-4
Record name 1-Bromo-4-chloro-2,5-difluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172921-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4-chloro-2,5-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70632059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Achmatowicz, T Scattolin, DR Snead… - … Process Research & …, 2023 - ACS Publications
MRTX1719 was identified as a potent inhibitor of the PRMT5/MTA complex, designed to selectively target MTAP-deleted cancers. A scalable synthesis of this atropisomeric compound …
Number of citations: 1 pubs.acs.org

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